(R)-2-Amino-3-(tert-butoxy)propanamide
Description
(R)-2-Amino-3-(tert-butoxy)propanamide (CAS: 614731-01-0) is a chiral propanamide derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure features a tert-butoxy group (-O-tBu) at the β-position and an amide group at the α-position (Figure 1). The compound has a density of 1.031 g/cm³, and its stereochemistry is defined by the R-configuration at the chiral center .
Properties
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKUPODEPSGZQP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(tert-butoxy)propanamide typically involves the protection of the amino group followed by the introduction of the tert-butoxy group. One common method involves the reaction of ®-2-Amino-3-hydroxypropanamide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of ®-2-Amino-3-(tert-butoxy)propanamide often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(tert-butoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
®-2-Amino-3-(tert-butoxy)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(tert-butoxy)propanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and physiological functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butoxy group in (R)-2-amino-3-(tert-butoxy)propanamide distinguishes it from structurally related propanamide derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Biological Activity
(R)-2-Amino-3-(tert-butoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites in proteins, potentially modulating their activity.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown moderate inhibition of cell proliferation in HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Study 1: Anticancer Efficacy
A study assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 | 20 | Moderate inhibition |
| MCF-7 | 30 | Significant growth reduction |
| HCT-116 | 16 | Strong cytotoxicity observed |
The results indicate that this compound could serve as a lead compound for further development in cancer therapy.
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective properties were evaluated using models of oxidative stress:
| Treatment | Cell Viability (%) | Remarks |
|---|---|---|
| Control | 100 | Baseline viability |
| This compound (10 µM) | 85 | Significant protection observed |
| This compound (50 µM) | 70 | Enhanced neuroprotection |
This study highlights the potential utility of the compound in neurodegenerative conditions.
Research Findings Summary
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The modifications have aimed at improving solubility and bioavailability while maintaining or enhancing efficacy against target diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
